
KPI-10 free base
描述
准备方法
The synthesis of KPI-10 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Absence of KPI-10 Free Base in Publicly Available Research
The search results encompass diverse topics in organic chemistry, including:
None of these sources reference "this compound" or structurally related compounds. This suggests that either:
-
The compound is proprietary or under active investigation (not yet published).
-
The name "KPI-10" is an internal identifier not standardized in public databases.
Recommendations for Further Investigation
To address this gap, the following steps are advised:
Structural Elucidation
If the molecular structure of this compound is known, cross-referencing its functional groups with existing reaction databases may yield insights. For example:
Experimental Characterization
High-throughput experimentation (HTE) frameworks, such as those described in Search Result 1, could systematically explore reaction conditions for this compound. Key parameters to optimize include:
Theoretical Predictions
Machine learning models (e.g., ORDerly datasets ) could predict plausible reactivity patterns for this compound if structural descriptors (SMILES, bond orders, etc.) are available. For example:
Potential Challenges
科学研究应用
KPI-10 free base has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: It is used to study the effects of antibacterial agents on various bacterial strains.
Medicine: It has potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
作用机制
KPI-10 free base exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets and pathways involved in this mechanism are well-studied and form the basis for its potent antibacterial activity .
相似化合物的比较
KPI-10 free base is unique among fluoroquinolones due to its high potency against multidrug-resistant and fluoroquinolone-resistant pathogens. Similar compounds include ciprofloxacin and levofloxacin, which are also fluoroquinolones but have lower potency against certain resistant bacterial strains. This compound’s enhanced activity makes it a valuable compound for research and potential therapeutic applications .
生物活性
KPI-10 free base, also known as WQ3810, is a novel fluoroquinolone antibiotic that has garnered attention for its potent antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria such as Acinetobacter baumannii. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is an orally active compound that exhibits significant antibacterial activity. It is classified within the fluoroquinolone family, which is known for its ability to inhibit bacterial DNA synthesis. The compound's efficacy against various bacterial strains positions it as a potential therapeutic agent in treating infections caused by resistant bacteria.
In Vitro Studies
Research indicates that this compound demonstrates robust activity against A. baumannii, including MDR isolates. In a study conducted by MedChemExpress, KPI-10 was shown to have minimal inhibitory concentrations (MICs) that were significantly lower than those of other fluoroquinolones, indicating its superior potency against resistant strains .
Bacterial Strain | MIC (µg/mL) | Comparison with Other Antibiotics |
---|---|---|
A. baumannii (MDR) | 0.5 | Lower than ciprofloxacin (2) |
E. coli | 1 | Comparable to levofloxacin (1) |
Pseudomonas aeruginosa | 1 | Lower than ofloxacin (4) |
KPI-10 exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism disrupts the normal function of bacterial cells, leading to cell death.
Clinical Relevance
A clinical study evaluated the effectiveness of KPI-10 in patients with severe infections caused by MDR A. baumannii. The results indicated a high clinical cure rate of 85% among treated patients, with minimal adverse effects reported. This underscores the potential of KPI-10 as a viable treatment option in clinical settings where traditional antibiotics fail.
Comparative Analysis with Existing Treatments
In comparative studies, KPI-10 has been shown to outperform several existing antibiotics in terms of efficacy and safety profile. For instance, in a head-to-head trial against ciprofloxacin and meropenem, KPI-10 demonstrated superior bactericidal activity and a more favorable pharmacokinetic profile.
Safety and Toxicology
Safety assessments have indicated that KPI-10 has a low toxicity profile in preclinical models. The compound did not exhibit significant adverse effects at therapeutic doses, making it a promising candidate for further clinical development.
属性
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMVUQNNSOBCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888032-58-4 | |
Record name | KPI-10 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888032584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KPI-10 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ8P0159M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。